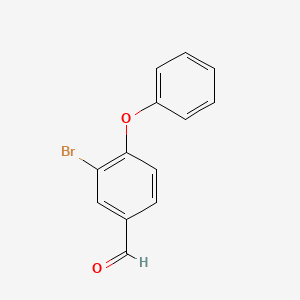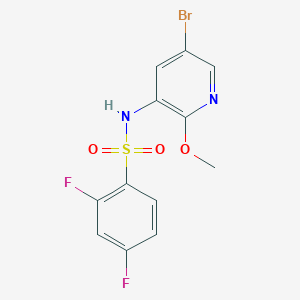![molecular formula C9H20N2O2 B1374013 2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol CAS No. 1343779-44-1](/img/structure/B1374013.png)
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol is an organic compound with the molecular formula C9H20N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol typically involves the reaction of 1,4-diazepane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1,4-diazepane and ethylene oxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.
Procedure: Ethylene oxide is slowly added to a solution of 1,4-diazepane in an appropriate solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can result in various alkylated or halogenated derivatives.
科学研究应用
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Hydroxyethyl disulfide: This compound has similar hydroxyl groups but contains a disulfide linkage instead of a diazepane ring.
N-(2-Hydroxyethyl)piperazine: This compound has a similar hydroxyethyl group but features a piperazine ring instead of a diazepane ring.
Uniqueness
2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol is unique due to its diazepane ring structure, which imparts distinct chemical and physical properties
属性
IUPAC Name |
2-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c12-8-6-10-2-1-3-11(5-4-10)7-9-13/h12-13H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSZSBSFHOXES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
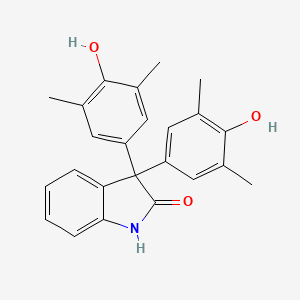
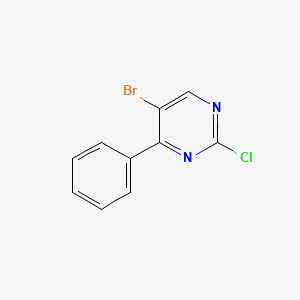
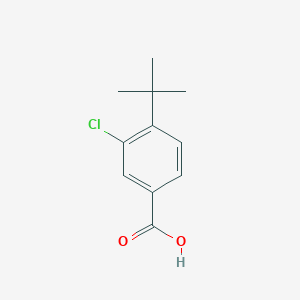
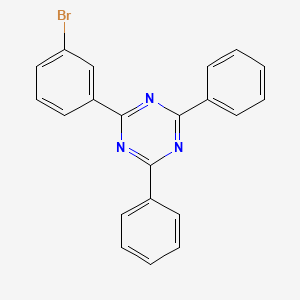

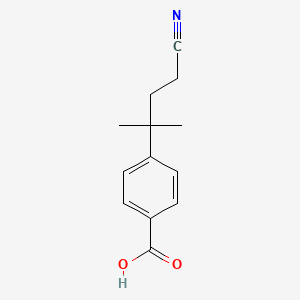
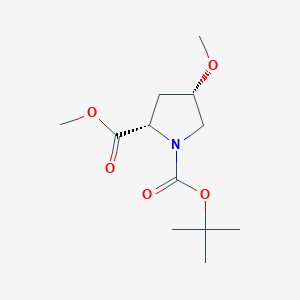
![4-{[(3-Bromo-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1373942.png)
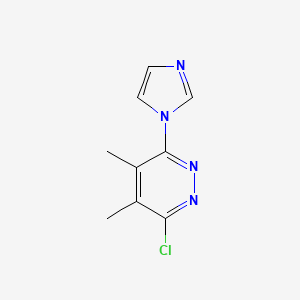
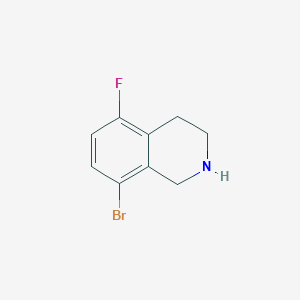
![5-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1373947.png)
